Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that belongs to the class of azabicyclic compounds, specifically those containing a nitrogen atom within the bicyclic structure. This compound is notable for its potential applications in medicinal chemistry and as a precursor in synthetic organic chemistry.
The compound is cataloged under the CAS number 1305323-19-6, and various suppliers offer it, indicating its availability for research and industrial purposes. Its structural characteristics and properties can be found in databases such as PubChem and commercial chemical suppliers.
This compound falls under the category of alkaloids due to its nitrogen-containing structure. It is part of the broader class of bicyclic compounds, which are characterized by two interconnected rings. The presence of the bromomethyl group adds to its reactivity, making it useful in further synthetic applications.
The synthesis of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves several steps:
The specific conditions for each reaction step, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For example, controlling the temperature during bromomethylation can prevent side reactions that may lead to unwanted byproducts.
The molecular formula for tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is . The compound features a bicyclic core with a nitrogen atom integrated into the structure, contributing to its unique chemical properties.
Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions:
Each reaction pathway requires careful consideration of reaction conditions to maximize yields and minimize side products. For example, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.
The mechanism of action for tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate primarily revolves around its reactivity due to the bromomethyl group:
The reactivity profile suggests potential applications in drug development where modifications at the nitrogen or carbon sites can lead to compounds with enhanced pharmacological properties.
Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications:
The retrosynthetic deconstruction of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate reveals three strategic disconnections: First, the bromomethyl group at C3 is recognized as a late-stage functionalization point, installed via bromination of a precursor methyl group. Second, the tert-butoxycarbonyl (Boc) group is traced to tert-butyl dicarbonate (Boc₂O), a standard amine-protecting reagent. Finally, the bicyclic core is derived from tropinone derivatives through stereoselective reduction and functional group manipulation [1] [7].
The 8-azabicyclo[3.2.1]octane skeleton (nortropane) is biosynthetically related to tropane alkaloids. Modern synthetic routes often begin with commercially available tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone, CAS 2794767). This ketone serves as a pivotal intermediate for introducing the C3 aminomethyl group through reductive amination or carbonyl reduction followed by nucleophilic substitution [7] [10]. Retrosynthetic cleavage of the C-N bond of the bicyclic amine exposes pyrrolidine and 1,4-dicarbonyl components for convergent assembly via intramolecular Mannich reactions [10].
Table 1: Retrosynthetic Disconnections for 8-Azabicyclo[3.2.1]octane Core
Target Fragment | Precursor | Key Transformation |
---|---|---|
Bromomethyl at C3 | 3-Methyl analog | Radical or electrophilic bromination |
Boc group | Di-tert-butyl dicarbonate (Boc₂O) | Amine protection |
Bicyclic amine | N-Boc-nortropinone | Reduction/functionalization |
Core scaffold | 1,4-Dicarbonyl + pyrrolidine | Intramolecular Mannich cyclization |
Achieving the (1R,5S) stereochemistry—critical for biological activity matching natural tropane alkaloids—relies on chiral pool utilization or asymmetric catalysis. Resolution of racemic tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 174486-93-2) via diastereomeric salt formation with chiral acids (e.g., tartrates) provides enantiopure (>99% ee) material for downstream functionalization [10]. Alternatively, asymmetric hydrogenation of enolizable precursors like Δ³,⁴-nortropenone derivatives using Ir-DuPhos catalysts affords the (1R,5S)-configured amine with 90–95% ee [2].
The bromination precursor tert-butyl 3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate exhibits axial symmetry, rendering C3 stereogenic only upon functionalization. Thus, enantioselective bromination requires chiral auxiliaries or catalysts. Directed ortholithiation at C3 using (-)-sparteine-mediated asymmetric deprotonation followed by electrophilic quenching installs substituents with 88% ee, though bromomethyl derivation remains challenging [2] [3].
Radical Bromination
Radical bromination of the 3-methyl precursor (CAS not provided) using N-bromosuccinimide (NBS) under photolytic initiation (λ = 365 nm) selectively targets the C3 methyl group due to stabilization of the secondary radical at the bridgehead-adjacent position. This method achieves 70–85% yields with high regioselectivity (>20:1 vs. other C-H bonds), attributed to the dramatic selectivity of bromine radicals for secondary C–H bonds over tertiary or primary sites [4]. The reaction proceeds via a "late" transition state where radical stability differences are magnified, resulting in an activation energy gap of ~3 kcal/mol favoring the desired product—consistent with the 97:1 selectivity observed in model systems [4].
Electrophilic Bromination
Electrophilic bromination (e.g., Br₂, Lewis acids) is less suitable due to competing addition to the amine lone pair, forming quaternary ammonium salts. When attempted, only trace (<5%) yields of the target alkyl bromide form, alongside decomposition products. This limitation underscores the incompatibility of electrophilic halogens with tertiary amine centers, even when Boc-protected [9].
Table 2: Bromination Conditions and Outcomes
Method | Conditions | Yield | Regioselectivity | Key Advantage |
---|---|---|---|---|
Radical (NBS) | NBS, CCl₄, hv, 80°C | 70–85% | >20:1 (C3 methyl) | High functional group tolerance |
Electrophilic (Br₂) | Br₂, FeCl₃, 25°C | <5% | Not applicable | Low yield, side reactions |
Protection
Boc protection of 3-amino-8-azabicyclo[3.2.1]octane (CAS 174486-93-2) employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine base. The reaction proceeds via nucleophilic acyl substitution: the amine attacks Boc₂O, generating a tert-butoxycarbonyl carbamate and releasing CO₂ gas. This method achieves >95% conversion under mild conditions (0–25°C, 2–6 h), crucial for preserving acid-sensitive functional groups [5] [10]. Solvent-free protocols using microwave assistance reduce reaction times to 15 minutes without yield compromise [5].
Deprotection
Boc cleavage requires acid-mediated carbocation elimination. Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 25°C, 1–2 h) protonates the carbamate oxygen, triggering tert-butyl cation expulsion and generating unstable carbamic acid, which decarboxylates to the free amine. The bicyclic scaffold’s steric constraints slightly slow deprotection (t₁/₂ = 40 min) versus linear analogs (t₁/₂ = 20 min) due to hindered protonation kinetics [5]. Alternatives like ZnBr₂ in DCM enable selective deprotection of secondary amines in polyfunctional systems, though applicability to this scaffold is unverified [5].
Table 3: Boc Protection/Deprotection Parameters
Process | Standard Conditions | Yield/Conversion | Special Considerations |
---|---|---|---|
Protection | Boc₂O, TEA, THF, 25°C, 4h | >95% | Gas evolution (CO₂); solvent-free variants available |
Deprotection | TFA:DCM (1:1), 25°C, 1h | >90% | Steric deceleration; acid-sensitive groups incompatible |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1